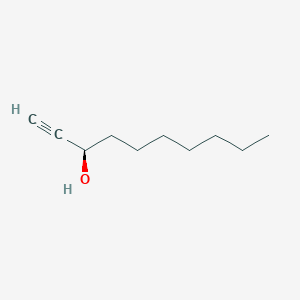
(3R)-Dec-1-YN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-Dec-1-YN-3-OL is an organic compound with the molecular formula C10H18O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a triple bond between the first and second carbon atoms and a hydroxyl group attached to the third carbon atom in the R-configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Dec-1-YN-3-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a propargylic ketone using a chiral catalyst. This process involves the following steps:
Formation of Propargylic Ketone: The starting material, a terminal alkyne, undergoes a reaction with a carbonyl compound to form a propargylic ketone.
Asymmetric Reduction: The propargylic ketone is then reduced using a chiral catalyst, such as a chiral oxazaborolidine, to yield this compound with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial to ensure high enantiomeric excess and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-Dec-1-YN-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be achieved using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of (3R)-Dec-1-YN-3-one or (3R)-Dec-1-YN-3-al.
Reduction: Formation of (3R)-Dec-1-ene-3-OL or (3R)-Decane-3-OL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R)-Dec-1-YN-3-OL has several applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of (3R)-Dec-1-YN-3-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-Dec-1-YN-3-OL: The enantiomer of (3R)-Dec-1-YN-3-OL with opposite stereochemistry.
(3R)-Oct-1-YN-3-OL: A similar compound with a shorter carbon chain.
(3R)-Dodec-1-YN-3-OL: A similar compound with a longer carbon chain.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a triple bond. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.
Propiedades
Número CAS |
74867-41-7 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(3R)-dec-1-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3/t10-/m0/s1 |
Clave InChI |
DQBUGZRLSSLUKC-JTQLQIEISA-N |
SMILES isomérico |
CCCCCCC[C@H](C#C)O |
SMILES canónico |
CCCCCCCC(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


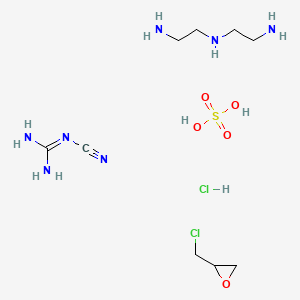

![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
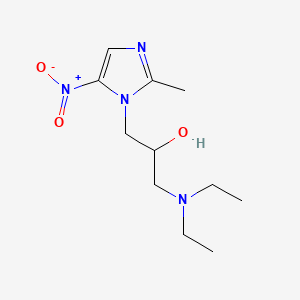




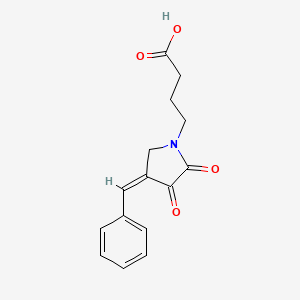

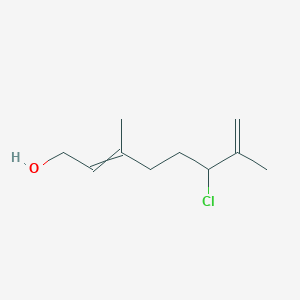


![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
